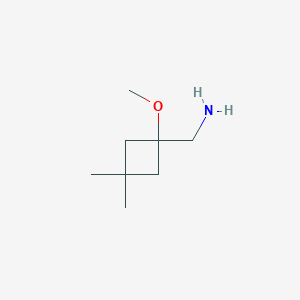![molecular formula C12H14ClIO B13075835 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C12H14ClIO. It is a chlorinated benzene derivative with an iodocyclopentyl group attached via an oxy-methyl linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves the following steps:
Formation of the iodocyclopentyl group: This can be achieved by iodination of cyclopentane using iodine and a suitable oxidizing agent.
Attachment of the oxy-methyl linkage: The iodocyclopentyl group is then reacted with formaldehyde to form the oxy-methyl intermediate.
Chlorination of benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.
Coupling reaction: The chlorinated benzene is then coupled with the oxy-methyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination and chlorination: Using large reactors to handle the iodination and chlorination steps.
Continuous flow reactors: For the coupling reaction to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction reactions: The compound can be reduced to remove the halogen atoms, forming the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-{[(2-bromocyclopentyl)oxy]methyl}benzene
- 1-Chloro-2-{[(2-fluorocyclopentyl)oxy]methyl}benzene
- 1-Chloro-2-{[(2-chlorocyclopentyl)oxy]methyl}benzene
Uniqueness
1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodocyclopentyl group, in particular, offers unique steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C12H14ClIO |
|---|---|
Molekulargewicht |
336.59 g/mol |
IUPAC-Name |
1-chloro-2-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14ClIO/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
InChI-Schlüssel |
ZKQGDBFTNHRKIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)I)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)
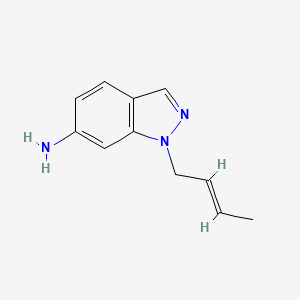
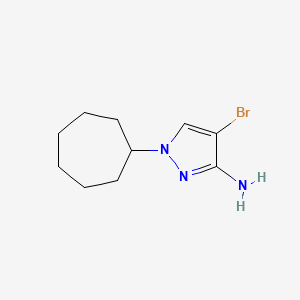
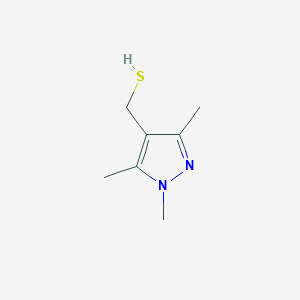
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
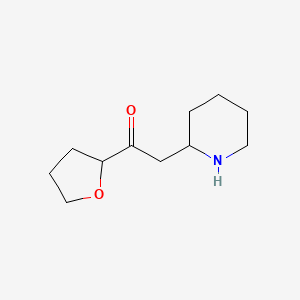
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)

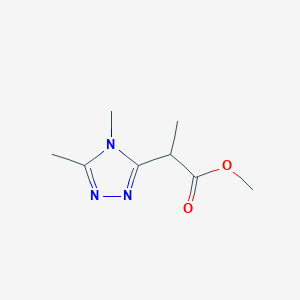
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)
